
5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a synthetic compound with complex chemical structure. This compound includes a chloro substituent, an ethylsulfonyl group attached to a tetrahydroquinoline moiety, and a thiophene ring with a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide generally involves several steps:
Formation of Tetrahydroquinoline Core: : Typically, starting from commercially available aniline derivatives, the tetrahydroquinoline core is prepared using hydrogenation or other reduction methods.
Introduction of Ethylsulfonyl Group: : This is achieved by sulfonation reactions where the ethylsulfonyl chloride reacts with the tetrahydroquinoline.
Chlorination: : The chloro substituent is usually introduced via chlorination reactions, often using reagents like thionyl chloride.
Formation of Thiophene Ring: : Various methods including palladium-catalyzed cross-coupling reactions are employed to synthesize the thiophene ring.
Sulfonamide Formation: : Finally, the sulfonamide group is introduced through reactions with sulfonyl chlorides or sulfonamides.
Industrial Production Methods
The industrial production of this compound could scale up these processes, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide can undergo several types of chemical reactions:
Oxidation: : Under certain conditions, the ethylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: : Reduction reactions can convert the sulfonamide group to its corresponding amine or other derivatives.
Substitution: : The chloro group can participate in nucleophilic substitution reactions, being replaced by various nucleophiles.
Cyclization: : The compound can form cyclic derivatives through reactions involving the thiophene and tetrahydroquinoline moieties.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate for oxidation.
Reducing agents such as lithium aluminum hydride for reduction.
Nucleophiles including amines, thiols, and phenols for substitution reactions.
Major Products
Sulfonic acids from oxidation.
Amines or other derivatives from reduction.
Substituted products with various nucleophiles.
Scientific Research Applications
5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has found numerous applications in scientific research:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Investigated for its biological activities, including potential antimicrobial or anticancer properties.
Medicine: : Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: : Utilized in the development of advanced materials or specialized chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide depends on its target:
Molecular Targets: : May interact with proteins, enzymes, or DNA, depending on its structure and substituents.
Pathways Involved: : Could influence cellular pathways such as apoptosis, cell cycle regulation, or signal transduction.
Comparison with Similar Compounds
This compound stands out due to its unique combination of functional groups and structure:
Similar Compounds: : Other sulfonamides, quinoline derivatives, and thiophene compounds.
Uniqueness: : The presence of both a tetrahydroquinoline and thiophene ring with an ethylsulfonyl and chloro substituent makes it distinct.
Examples of similar compounds include:
N-(quinolin-7-yl)thiophene-2-sulfonamide: : Lacks the chloro and ethylsulfonyl groups.
5-chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Contains a benzene ring instead of thiophene and lacks the ethylsulfonyl group.
That's quite a breakdown. Any specific part you'd like to delve deeper into or some other area you're curious about?
Properties
IUPAC Name |
5-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4S3/c1-2-24(19,20)18-9-3-4-11-5-6-12(10-13(11)18)17-25(21,22)15-8-7-14(16)23-15/h5-8,10,17H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGKGBXUXJJLTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2384823.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine](/img/structure/B2384824.png)
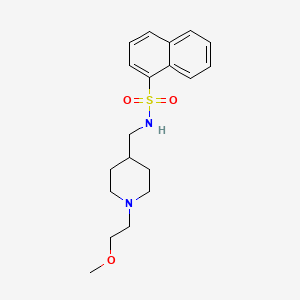
![[4-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2384827.png)
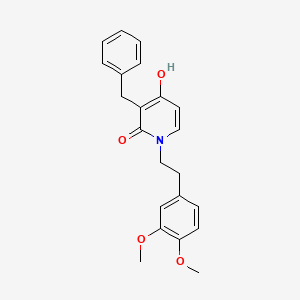

![Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2384833.png)
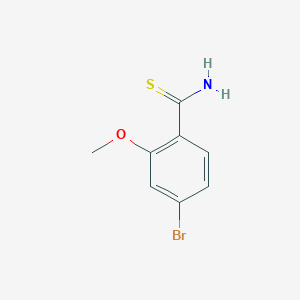
![2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2384838.png)
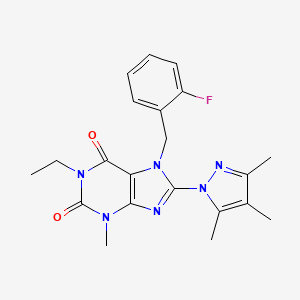
![(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2384840.png)
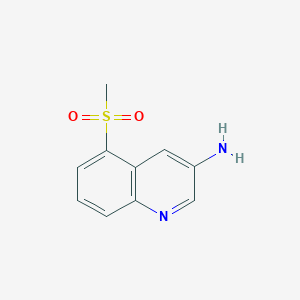
![3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384844.png)
![7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2384845.png)
